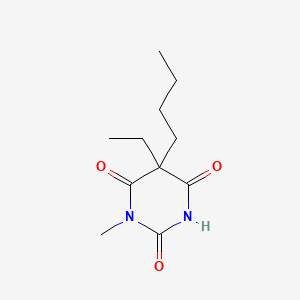

5-Butyl-5-ethyl-1-methylbarbituric acid

Description

5-Butyl-5-ethyl-1-methylbarbituric acid is a barbiturate derivative characterized by substituents at the 1-, 5-, and 5′-positions of the pyrimidine-2,4,6-trione core. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.3 g/mol. Structurally, it differs from simpler barbiturates by the presence of a methyl group at the 1-position and alkyl chains (butyl and ethyl) at the 5-positions.

The compound’s synthesis likely involves alkylation or condensation reactions similar to those used for other 5,5-dialkylbarbituric acids. For example, 5-alkyl-1,3-dimethylbarbituric acids are synthesized via hydrogenation or aldehyde condensation in the presence of catalysts like Pd-C and H₂SO₄ .

Properties

CAS No. |

4283-71-0 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

5-butyl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7-11(5-2)8(14)12-10(16)13(3)9(11)15/h4-7H2,1-3H3,(H,12,14,16) |

InChI Key |

REJLZMLFNWVMTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)N(C1=O)C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Barbituric Acid Derivatives

Key Observations:

Substituent Effects on Melting Points: Longer/bulkier alkyl chains (e.g., butyl vs. ethyl) increase melting points due to enhanced van der Waals interactions. For example, Butalbital (138.5°C) has a higher melting point than Butobarbital (126°C), likely due to its branched isobutyl and allyl groups .

Solubility Trends :

- Hydrophobic substituents (e.g., butyl, phenyl) reduce water solubility but enhance solubility in organic solvents like ether or chloroform .

- The 1-methyl group may slightly increase polarity, improving aqueous alkali solubility compared to Butobarbital.

Acidity (pKa) :

- Electron-withdrawing groups (e.g., phenyl) lower pKa values by stabilizing the deprotonated form. For instance, 5-ethyl-5-phenylbarbituric acid has a pKa of 7.48 , whereas 5,5-diethylbarbituric acid is less acidic (pKa ~8.0). The target compound’s pKa is expected to align with alkyl-substituted analogs (~7.5–8.0).

Crystallographic and Conformational Comparisons

- Crystal Packing: 5-Ethyl-5-butylbarbituric acid (Butobarbital) crystallizes in a monoclinic system, with intermolecular hydrogen bonds between NH and carbonyl groups stabilizing the lattice . The 1-methyl group in the target compound may disrupt this network, altering packing efficiency and thermal stability. In 5-ethyl-5-(1′,3′-dimethylbut-2′-enyl)barbituric acid, steric hindrance from branched substituents leads to twisted conformations, reducing crystal symmetry . Similar effects are anticipated for the target compound.

Conformational Flexibility :

- Barbiturates with bulky 5-substituents (e.g., allyl, isobutyl) exhibit restricted rotation around the C5–C5′ bond, favoring specific enantiomers or conformers . The 1-methyl group may further constrain rotational freedom, influencing pharmacological activity.

Q & A

Q. What are the established synthetic routes for 5-butyl-5-ethyl-1-methylbarbituric acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation of barbituric acid precursors. A classic approach is the condensation of diethylmalonate with urea under basic conditions (e.g., sodium ethoxide), adapted for specific substituents . For this compound, sequential alkylation with butyl and ethyl halides, followed by N-methylation, is required. Key parameters include:

- Catalyst type and concentration (e.g., alkali metal alkoxides).

- Reaction time and temperature (60–80°C for optimal alkylation).

- Purification : Recrystallization from ethanol/water mixtures to isolate the product.

Yield optimization requires precise stoichiometry and inert atmosphere to prevent side reactions.

Q. How can researchers determine the purity and structural integrity of 5-butyl-5-ethyl-1-methylbarbituric acid post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, UV detection at 254 nm) for purity assessment (>98% acceptable).

- NMR spectroscopy (1H and 13C) to confirm substituent positions and absence of unreacted intermediates .

- Mass spectrometry (HRMS) for exact molecular weight verification.

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .

Q. What are the key substituent effects of the butyl, ethyl, and methyl groups on the acid dissociation constant (pKa) of this compound?

- Methodological Answer : Alkyl groups (butyl, ethyl) are electron-donating, reducing acidity by destabilizing the deprotonated form. The longer butyl chain exerts a stronger inductive effect than ethyl. The N-methyl group introduces steric hindrance, further increasing pKa. Comparative studies with analogs (e.g., 5-ethyl-5-phenyl derivatives) show pKa shifts of 0.3–0.5 units per alkyl group . Experimental determination via potentiometric titration in 30% ethanol-water mixtures is recommended .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the synthesis of 5-butyl-5-ethyl-1-methylbarbituric acid under varying catalytic conditions?

- Methodological Answer : Employ factorial design to systematically evaluate variables:

- Factors : Catalyst (NaOEt vs. KOEt), solvent polarity (ethanol vs. DMF), temperature (50–90°C).

- Response : Yield and purity.

Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, higher temperatures (80°C) with KOEt in ethanol may maximize yield while minimizing by-products. Validate predictions with confirmatory runs .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility) of structurally similar barbiturates?

- Methodological Answer : Discrepancies often arise from differences in solvent systems or measurement techniques. To resolve:

- Standardize conditions (e.g., 0.15 M NaCl, 25°C for solubility).

- Use quantitative structure-activity relationship (QSAR) models to predict pKa based on substituent electronic effects .

- Cross-validate with potentiometric titration under controlled ionic strength .

Q. What analytical methodologies are recommended for resolving isomeric impurities in 5-butyl-5-ethyl-1-methylbarbituric acid synthesis?

- Methodological Answer :

- Chiral HPLC (e.g., Chiralpak IG-3 column) to separate enantiomers, if present.

- GC-MS with derivatization (e.g., silylation) to detect volatile by-products like unreacted malonates.

- X-ray crystallography to confirm stereochemistry and rule out positional isomers .

- 2D NMR (COSY, NOESY) to distinguish between regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.